REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:4]=1[F:12].Cl.[CH3:14][NH:15][CH3:16].C(=O)([O-])[O-].[Cs+].[Cs+]>O1CCOCC1>[F:12][C:4]1[CH:5]=[CH:6][C:7]([N+:9]([O-:11])=[O:10])=[CH:8][C:3]=1[CH2:2][N:15]([CH3:16])[CH3:14] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
131 mg
|
Type
|
reactant
|
Smiles
|
BrCC1=C(C=CC(=C1)[N+](=O)[O-])F
|
Name
|
|
Quantity
|
44 mg
|
Type
|
reactant
|
Smiles
|
Cl.CNC
|
Name
|
cesium carbonate
|
Quantity
|
546 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(CN(C)C)C=C(C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |